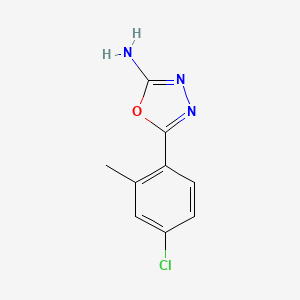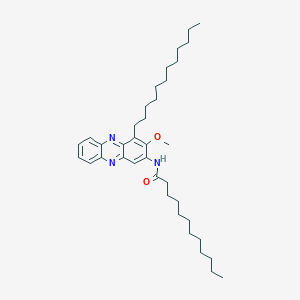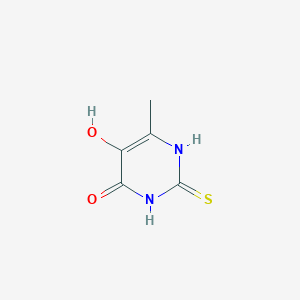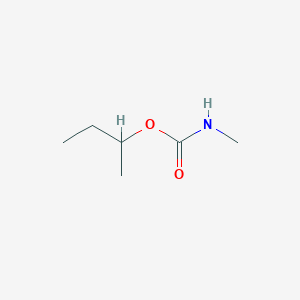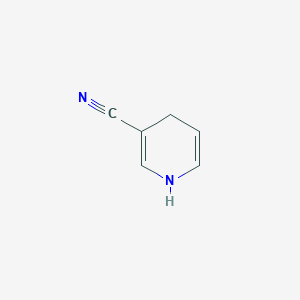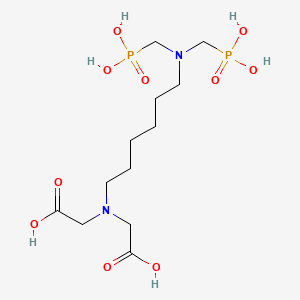
2,2'-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes phosphonomethyl and amino groups, making it a versatile agent in chemical reactions and industrial processes.
Métodos De Preparación
The synthesis of 2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid typically involves multiple steps. One common method includes the reaction of hexylamine with phosphonomethyl chloride under controlled conditions to introduce the phosphonomethyl groups. This is followed by the reaction with diacetic acid to form the final compound. Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions where the phosphonomethyl groups are replaced by other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions, facilitating various catalytic processes.
Biology: The compound is employed in biochemical assays to study enzyme activities and metal ion interactions.
Industry: The compound is used in water treatment processes to remove heavy metals and in agriculture as a fertilizer additive to enhance nutrient availability.
Mecanismo De Acción
The mechanism of action of 2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid involves its ability to chelate metal ions. The phosphonomethyl and amino groups interact with metal ions, forming stable complexes. This chelation process is crucial in various applications, such as catalysis and metal ion removal, by altering the reactivity and solubility of the metal ions.
Comparación Con Compuestos Similares
2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid is unique due to its dual phosphonomethyl groups, which enhance its chelating ability compared to similar compounds like ethylenediaminetriacetic acid and nitrilotriacetic acid. These similar compounds also possess chelating properties but differ in their structural complexity and binding strength. For instance:
Ethylenediaminetriacetic acid: Known for its strong chelating properties but lacks the phosphonomethyl groups.
Nitrilotriacetic acid: Has a simpler structure and forms weaker complexes compared to 2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid.
These differences highlight the enhanced functionality and versatility of 2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid in various applications.
Propiedades
Número CAS |
58534-59-1 |
|---|---|
Fórmula molecular |
C12H26N2O10P2 |
Peso molecular |
420.29 g/mol |
Nombre IUPAC |
2-[6-[bis(phosphonomethyl)amino]hexyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C12H26N2O10P2/c15-11(16)7-13(8-12(17)18)5-3-1-2-4-6-14(9-25(19,20)21)10-26(22,23)24/h1-10H2,(H,15,16)(H,17,18)(H2,19,20,21)(H2,22,23,24) |
Clave InChI |
SKOYDCWNTMCXNH-UHFFFAOYSA-N |
SMILES canónico |
C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[Ethoxy(phenyl)phosphoryl]-L-glutamic acid](/img/structure/B12904122.png)
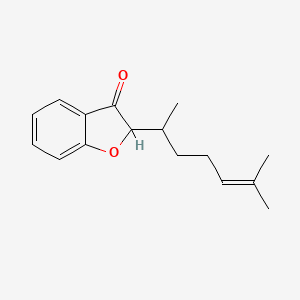

![Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12904146.png)

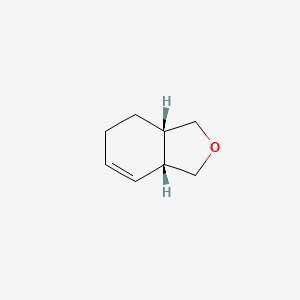

![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)
